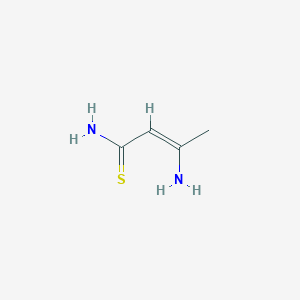![molecular formula C13H18N2O2 B6149760 methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate CAS No. 1455479-34-1](/img/no-structure.png)
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate is an organic compound with the molecular formula C11H14N2O2. It is an important intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals and materials. This compound has been extensively studied and is used in a wide range of research applications.
Mécanisme D'action
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate acts as an intermediate in the synthesis of a variety of organic compounds. It acts as a proton acceptor, and the reaction of this compound with other molecules is believed to involve the formation of a C-H bond. The reaction of methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate with other molecules is believed to involve the formation of a C-N bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate have not been extensively studied. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to have no significant effect on the body’s metabolism or physiology.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to obtain. It is also stable, and it is not easily degraded by light or heat. In addition, it is soluble in a variety of solvents, and it is relatively non-toxic. However, it is not very soluble in water, and it is not very stable in the presence of strong acids or bases.
Orientations Futures
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has a wide range of potential applications in the future. It could be used in the synthesis of a variety of new organic compounds, including pharmaceuticals and materials. It could also be used in the synthesis of a variety of catalysts, such as transition metal catalysts, organometallic catalysts, and heterogeneous catalysts. In addition, it could be used in the synthesis of a variety of materials, such as polymers, plastics, and resins. Finally, it could be used in the synthesis of a variety of drugs, such as antimalarials, anti-inflammatory drugs, and anti-cancer drugs.
Méthodes De Synthèse
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate can be synthesized by a variety of methods. The most common method is by the reaction of 3-methylpiperidine-4-carboxylic acid with 3-methylpyridine in the presence of an acid catalyst such as sulfuric acid. This reaction is usually carried out at a temperature of 60-80°C. Other methods for the synthesis of methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate include the reaction of 1-methylpiperidine-4-carboxylic acid with 3-methylpyridine in the presence of an acid catalyst, the reaction of 3-methylpiperidine-4-carboxylic acid with 3-methylpyridine and a base catalyst, and the reaction of 1-methylpiperidine-4-carboxylic acid with 3-methylpyridine and a base catalyst.
Applications De Recherche Scientifique
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a number of different organic compounds, including pharmaceuticals and materials. It has also been used in the synthesis of a number of different drugs, such as antimalarials, anti-inflammatory drugs, and anti-cancer drugs. In addition, it has been used in the synthesis of a number of different materials, such as polymers, plastics, and resins. It has also been used in the synthesis of a number of different catalysts, such as transition metal catalysts, organometallic catalysts, and heterogeneous catalysts.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate involves the reaction of pyridine-3-carboxaldehyde with piperidine-4-carboxylic acid to form the corresponding acid hydrazide. The acid hydrazide is then reacted with methyl chloroformate to form the desired compound.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Piperidine-4-carboxylic acid", "Methyl chloroformate" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with piperidine-4-carboxylic acid in the presence of a suitable solvent and a condensing agent such as EDCI or DCC to form the corresponding acid hydrazide.", "Step 2: The acid hydrazide is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the desired compound, methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate.", "Overall reaction: Pyridine-3-carboxaldehyde + Piperidine-4-carboxylic acid + Methyl chloroformate → Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate" ] } | |
Numéro CAS |
1455479-34-1 |
Nom du produit |
methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate |
Formule moléculaire |
C13H18N2O2 |
Poids moléculaire |
234.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



